molecular formula C12H20ClN3O3S B14461546 Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride CAS No. 68214-80-2

Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride

Cat. No.: B14461546
CAS No.: 68214-80-2
M. Wt: 321.82 g/mol
InChI Key: DHUWUDCIIGPHFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride involves several steps. The starting materials typically include methanesulfonamide and 3-methyl-4-nitrosophenylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with ethylamine to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group may yield nitro derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride involves its interaction with specific molecular targets. The nitroso group is known to interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

68214-80-2

Molecular Formula

C12H20ClN3O3S

Molecular Weight

321.82 g/mol

IUPAC Name

N-[2-(N-ethyl-3-methyl-4-nitrosoanilino)ethyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C12H19N3O3S.ClH/c1-4-15(8-7-13-19(3,17)18)11-5-6-12(14-16)10(2)9-11;/h5-6,9,13H,4,7-8H2,1-3H3;1H

InChI Key

DHUWUDCIIGPHFN-UHFFFAOYSA-N

Canonical SMILES

CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N=O)C.Cl

Origin of Product

United States

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